molecular formula C13H13N7O2S B2911020 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-18-4

3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2911020
CAS No.: 2034419-18-4
M. Wt: 331.35
InChI Key: XNPNRLGOMKIGPC-UHFFFAOYSA-N
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Description

3-(1-(1H-1,2,4-Triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, and its dysregulation is associated with neurological disorders and cancer. This compound has emerged as a key pharmacological tool for probing DYRK1A's function in the context of Down syndrome and Alzheimer's disease, where it is known to phosphorylate key substrates like tau and amyloid precursor protein (APP), potentially influencing disease pathology. Its high selectivity profile makes it invaluable for dissecting DYRK1A-specific signaling pathways without significant off-target effects on closely related kinases. Beyond neuroscientific research, this inhibitor is also investigated in oncology for its role in cell cycle control and proliferation, particularly in cancers where DYRK1A activity promotes survival. Researchers utilize this compound to explore novel therapeutic strategies by modulating DYRK1A activity in disease models, providing crucial insights into kinase biology and target validation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c21-12-10-9(3-6-23-10)16-18-20(12)8-1-4-19(5-2-8)13(22)11-14-7-15-17-11/h3,6-8H,1-2,4-5H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNRLGOMKIGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel triazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound integrates several pharmacologically relevant moieties:

  • Triazole Rings : Known for their diverse biological activities.
  • Piperidine Moiety : Enhances the compound's interaction with biological targets.
  • Thieno[3,2-d][1,2,3]triazin Framework : Contributes to its unique pharmacological profile.

The presence of these functional groups suggests potential interactions with various biological receptors and enzymes.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties. For instance:

  • Triazole-based compounds have demonstrated efficacy against a range of bacteria and fungi. The compound may similarly possess antimicrobial activity due to its structural composition .

A comparative study highlighted the following MIC values of related compounds:

CompoundMicroorganismMIC (µg/mL)
MiconazoleCandida albicans0.5
Compound AAspergillus niger0.5
Compound BEscherichia coli1.0

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The compound may inhibit specific cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inducing apoptosis in cancer cells.
  • Inhibition of Kinases : Targeting pathways critical for tumor growth.

Studies have shown that similar triazole compounds exhibit IC50 values in the micromolar range against various cancer cell lines .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The triazole ring can bind to active sites of enzymes involved in cell proliferation.
  • Receptor Modulation : Interaction with receptors that mediate cellular responses to growth factors.

Case Studies

Recent studies have explored the biological activity of structurally similar compounds:

  • Compound X : Exhibited significant antifungal activity against Cryptococcus neoformans with an MIC comparable to established drugs like fluconazole.
  • Compound Y : Demonstrated potent anticancer activity in vitro against breast cancer cell lines, showing a marked reduction in cell viability at concentrations as low as 5 µM.

These findings suggest that the target compound could have similar or enhanced therapeutic effects.

Scientific Research Applications

Chemical Synthesis

4-Ethyl-2,3-difluorobenzaldehyde serves as a versatile building block in organic synthesis. Its difluorobenzaldehyde structure allows for the introduction of functional groups through various chemical reactions. The compound can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound's structural characteristics make it a valuable intermediate in pharmaceutical development. It has been explored for its potential in synthesizing various bioactive compounds.

Case Studies

  • Antimicrobial Agents : Research indicates that derivatives of 4-Ethyl-2,3-difluorobenzaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown activity against antibiotic-resistant strains of bacteria .
  • Cancer Therapeutics : In studies focused on cancer treatment, analogs derived from 4-Ethyl-2,3-difluorobenzaldehyde were tested for their efficacy in targeting specific cancer cells. These compounds demonstrated improved survival rates in preclinical models .

Agrochemical Applications

In agriculture, 4-Ethyl-2,3-difluorobenzaldehyde is being investigated as a precursor for developing crop protection agents. Its ability to modify biological pathways in plants makes it a candidate for creating herbicides and pesticides.

Research Findings

  • Herbicidal Activity : Compounds synthesized from 4-Ethyl-2,3-difluorobenzaldehyde have been evaluated for their herbicidal properties. Studies show that these compounds can inhibit weed growth effectively while minimizing harm to crops .
  • Insecticidal Properties : Some derivatives have shown promising insecticidal activity against common agricultural pests, highlighting their potential as environmentally friendly alternatives to traditional pesticides .

Material Science Applications

Beyond pharmaceuticals and agrochemicals, 4-Ethyl-2,3-difluorobenzaldehyde has applications in material science due to its unique chemical properties.

Polymer Chemistry

The compound can be used as a monomer in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Chemical SynthesisBuilding block for complex organic moleculesEnhanced yields via controlled reactions
PharmaceuticalsAntimicrobial agentsEffective against resistant bacterial strains
Cancer therapeuticsImproved survival rates in preclinical cancer models
AgrochemicalsHerbicides and pesticidesEffective weed control with minimal crop damage
Material ScienceMonomer for polymersDevelopment of advanced materials

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The compound shares structural homology with derivatives reported in and , which feature thieno[3,2-d]pyrimidine or triazolo-pyrimidine cores. Key distinctions include:

  • Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs.
  • Substituent Diversity : Unlike compounds in (e.g., 7a–7d), which have phenyloxy groups at the 2-position, the target compound substitutes the piperidine-triazole-carbonyl group, likely improving solubility and target affinity .
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Thieno[3,2-d][1,2,3]triazinone 1H-1,2,4-triazole-5-carbonyl-piperidine N/A N/A
2-(3-Chlorophenoxy)-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (7a) Thieno[3,2-d]pyrimidine 3-Chlorophenoxy, 1H-1,2,4-triazol-1-yl 156–158 ~344.8
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl} Triazolo-pyrimidine Chlorophenyl, pyrrolo-triazolo-pyrimidine N/A ~576.9
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one Thieno[3,2-d][1,2,3]triazinone Dimethylimidazole-sulfonyl-piperidine N/A 394.5

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